Leptazoline B was isolated from the culture media of Leptolyngbya sp., a type of filamentous cyanobacterium known for producing a variety of bioactive natural products. The isolation process typically involves culturing the organism and extracting compounds using solvents, followed by chromatographic techniques to purify the desired substances .
Leptazoline B is classified as an oxazoline, a type of heterocyclic compound containing an oxygen and nitrogen atom within a five-membered ring. This classification places it among other biologically active compounds that exhibit various pharmacological properties.
The synthesis of Leptazoline B involves several key steps:
The synthesis process can be optimized by adjusting factors such as temperature, pH, and nutrient availability during the cultivation phase, which can significantly affect the yield and purity of Leptazoline B. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the isolated compound .
Leptazoline B has a complex molecular structure characterized by its oxazoline ring. The specific arrangement of atoms contributes to its chemical properties and biological activity.
Leptazoline B can undergo various chemical reactions typical for oxazolines, including:
The reactivity of Leptazoline B is influenced by factors such as solvent choice, temperature, and the presence of catalysts. These reactions are crucial for exploring its potential as a precursor for more complex organic compounds.
The mechanism of action for Leptazoline B is not fully elucidated but is believed to involve interaction with specific biological targets, potentially influencing cellular pathways or enzyme activities.
Research suggests that compounds similar to Leptazoline B may exhibit antimicrobial or anticancer activities by disrupting cellular processes or inducing apoptosis in cancer cells .
Relevant data on these properties can be gathered through standard laboratory tests, including solubility assays and stability studies under varying conditions.
Leptazoline B has potential applications in various scientific domains:
Leptazoline B was identified during a bioactivity-driven screening program targeting pancreatic adenocarcinoma (PANCA) inhibitors. The compound was isolated from Leptolyngbya sp. strain O-2–5, a filamentous cyanobacterium cultivated under laboratory conditions. Initial cytotoxicity assays of crude extracts revealed potent anti-proliferative activity, prompting fractionation guided by PANCA cell line inhibition. The isolation workflow employed sequential liquid-liquid partitioning, followed by reversed-phase HPLC, yielding leptazoline B as a bioactive polar metabolite [1] [4].
Structural characterization established leptazoline B as a chlorinated oxazoline derivative with the molecular formula C₁₆H₂₁ClN₂O₇ (observed [M+H]⁺ m/z 389.1110). Key structural features include:
Table 1: Isolation and Physicochemical Parameters of Leptazoline B
| Parameter | Value | Method |
|---|---|---|
| Molecular formula | C₁₆H₂₁ClN₂O₇ | HRESIMS |
| Observed [M+H]⁺ | 389.1110 | MS (positive mode) |
| Bioactivity trigger | PANCA cytotoxicity (IC₅₀ < 1 μM) | Cell-based screening |
| Natural source | Leptolyngbya sp. strain O-2–5 | 16S rRNA sequencing |
| Extraction yield | 0.8–1.2 mg/L culture | Bioactivity-guided isolation |
The relative configuration (3R,4S,5S) was resolved through density functional theory (DFT) NMR calculations, with DP4+ probability analysis confirming >96% agreement between experimental and computed shifts. This marked the first report of oxazoline-containing metabolites from the genus *Leptolyngbya [4].
Leptazoline B was characterized as an exometabolite—a compound actively secreted into the culture medium rather than retained intracellularly. Non-targeted exometabolome profiling of Leptolyngbya sp. O-2–5 cultures revealed its enrichment in the extracellular fraction (>90% of total leptazoline B detected). Analytical methodologies employed included:
Table 2: Analytical Parameters for Exometabolite Detection of Leptazoline B
| Analytical Platform | Key Parameters | Detection Limit |
|---|---|---|
| HILIC-QTOF-MS | Column: ZIC-pHILIC; Gradient: ACN–ammonium formate (pH 3.0); Flow: 0.4 mL/min | 0.2 ng/mL (S/N > 5) |
| Mixed-mode IC-MS | Column: SeQuant® ZIC-cHILIC; Eluent: pH-buffered MeOH/H₂O | 0.5 ng/mL |
| Pure-shift NMR | Solvent: MeOH-d₄; Field: 800 MHz; Acquisition: 128 scans | 50 μM |
The polar nature of leptazoline B (clogP = -0.7) facilitated its selective partitioning into aqueous culture media, contrasting with non-polar cyanobacterial metabolites like coibamide A that remain cell-associated. This polarity-driven excretion suggests potential ecological roles in nutrient acquisition or microbial interactions [1] [7].
Leptazoline B production exhibited significant dependence on culture conditions, with extracellular yields varying 3.5-fold across media formulations. Key comparisons include:
Table 3: Leptazoline B Distribution in Culture Media vs. Cellular Fractions
| Culture Parameter | Exometabolite Yield (μg/L) | Cellular Yield (μg/L) | Ratio (Exo:Cellular) |
|---|---|---|---|
| ASN-III medium | 1.15 ± 0.21 | 0.32 ± 0.05 | 3.6:1 |
| BG-11 medium | 0.84 ± 0.17 | 0.41 ± 0.07 | 2.0:1 |
| Modified Z8 medium | 1.62 ± 0.30 | 0.28 ± 0.04 | 5.8:1 |
| Nitrogen limitation | 2.95 ± 0.45 | 0.18 ± 0.03 | 16.4:1 |
The preferential excretion into culture media underscores the necessity of exometabolite-focused workflows for discovering polar cyanobacterial natural products. This approach avoids significant losses encountered during cellular extraction and enables continuous monitoring of metabolite secretion dynamics [1] [4] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6